molecular formula C11H15NO2 B2444698 4-Methyl-2-[(oxolan-2-yl)methoxy]pyridine CAS No. 2195810-71-8

4-Methyl-2-[(oxolan-2-yl)methoxy]pyridine

Cat. No. B2444698
CAS RN: 2195810-71-8
M. Wt: 193.246
InChI Key: BTTONCHVKIURGP-UHFFFAOYSA-N
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Description

“4-Methyl-2-[(oxolan-2-yl)methoxy]pyridine” is a chemical compound with the molecular formula C11H15NO2 . It is also known as Moxifloxacin, which is an antibacterial agent in the fluoroquinolone class.


Molecular Structure Analysis

The InChI code for “4-Methyl-2-[(oxolan-2-yl)methoxy]pyridine” is 1S/C10H13NO2/c1-2-10(12-7-1)8-13-9-3-5-11-6-4-9/h3-6,10H,1-2,7-8H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure.


Physical And Chemical Properties Analysis

The molecular weight of “4-Methyl-2-[(oxolan-2-yl)methoxy]pyridine” is 193.246. The compound is an oil at room temperature .

Scientific Research Applications

Synthesis and Structural Analysis

Researchers have synthesized and analyzed the structural features of pyridine derivatives, including 4-Methyl-2-[(oxolan-2-yl)methoxy]pyridine, to understand their optical properties and potential applications. For instance, the synthesis, X-ray, and spectroscopic analysis of some pyridine derivatives have been explored to investigate their fluorescence properties in different solvents, indicating potential applications in materials science and sensor technology (Cetina, Tranfić, Sviben, & Jukić, 2010). Additionally, the study of heterocyclic derivatives through palladium-catalyzed oxidative cyclization-alkoxycarbonylation has provided pathways to synthesize various functionalized molecules, suggesting applications in drug discovery and development (Bacchi, Costa, Della Ca’, Gabriele, Salerno, & Cassoni, 2005).

Photophysical Properties and Applications

The exploration of coumarin-based fluorescent photoinduced electron transfer cation sensors, which can detect metal ions like Zn2+, Cd2+, and Pb2+ through fluorescence signals, showcases the potential of pyridine derivatives in creating sensitive and selective sensors for environmental monitoring and analytical chemistry (Kulatilleke, Silva, & Eliav, 2006).

Material Science and Catalysis

Pyridine derivatives have also been investigated for their roles in enhancing the performance of dye-sensitized solar cells (DSSCs). For example, the use of a pyridine-anchor co-adsorbent in combination with a ruthenium complex in DSSCs has been shown to improve conversion efficiency, demonstrating the potential of such compounds in renewable energy technologies (Wei, Yang, Fan, Wang, Dong, Zhou, & Luan, 2015).

Computational Studies and Theoretical Applications

Theoretical and computational studies have provided insights into the molecular interactions and properties of pyridine derivatives. For instance, computational studies on the role of oximes inside human acetylcholinesterase inhibited with nerve agents have highlighted the significance of pyridine derivatives in understanding biochemical interactions and mechanisms, potentially impacting the development of therapeutic agents (Cuya, Gonçalves, da Silva, Ramalho, Kuča, & França, 2018).

Mechanism of Action

As “4-Methyl-2-[(oxolan-2-yl)methoxy]pyridine” is also known as Moxifloxacin, it is an antibacterial agent in the fluoroquinolone class. Fluoroquinolones work by inhibiting the bacterial enzymes DNA gyrase and topoisomerase IV, which are needed for bacterial DNA replication, transcription, repair, and recombination.

properties

IUPAC Name

4-methyl-2-(oxolan-2-ylmethoxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-9-4-5-12-11(7-9)14-8-10-3-2-6-13-10/h4-5,7,10H,2-3,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTTONCHVKIURGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)OCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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